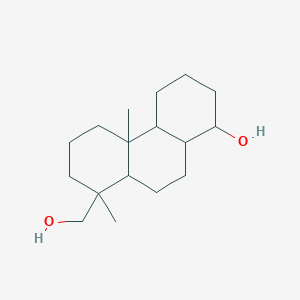![molecular formula C17H26N2O B15162068 (2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)
(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol is a chiral compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a spirocyclic amine and a phenylethanol moiety in its structure makes it a versatile molecule for synthetic and application purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol typically involves the formation of the spirocyclic ring followed by the introduction of the phenylethanol group. One common method includes the use of a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution to form the spirocyclic core. The phenylethanol group can then be introduced via a Grignard reaction or other nucleophilic addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and employing catalytic methods to enhance the yield and purity of the final product. The choice of solvents, reagents, and reaction conditions would be tailored to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol can undergo various chemical reactions, including:
Oxidation: The phenylethanol group can be oxidized to form the corresponding ketone.
Reduction: The spirocyclic amine can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol involves its interaction with specific molecular targets. The spirocyclic amine can interact with receptors or enzymes, potentially modulating their activity. The phenylethanol moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol: shares similarities with other spirocyclic amines and phenylethanol derivatives.
Spirocyclic amines: Compounds with similar spirocyclic structures but different substituents.
Phenylethanol derivatives: Compounds with the phenylethanol moiety but different core structures.
Uniqueness
The uniqueness of (2R)-2-[(6R)-1,8-diazaspiro[55]undecan-1-yl]-2-phenylethanol lies in its combination of a spirocyclic amine and a phenylethanol group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C17H26N2O |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol |
InChI |
InChI=1S/C17H26N2O/c20-13-16(15-7-2-1-3-8-15)19-12-5-4-9-17(19)10-6-11-18-14-17/h1-3,7-8,16,18,20H,4-6,9-14H2/t16-,17+/m0/s1 |
Clé InChI |
HMEPRNJLXKLLQK-DLBZAZTESA-N |
SMILES isomérique |
C1CCN([C@]2(C1)CCCNC2)[C@@H](CO)C3=CC=CC=C3 |
SMILES canonique |
C1CCN(C2(C1)CCCNC2)C(CO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}](/img/structure/B15161997.png)

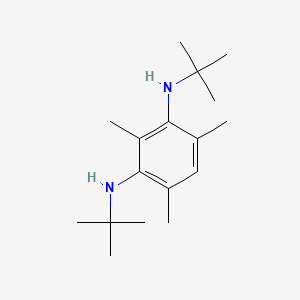
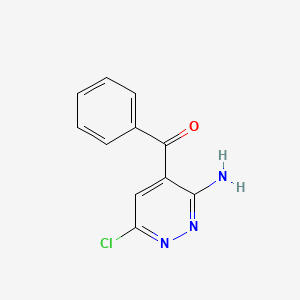
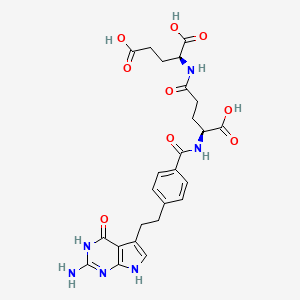


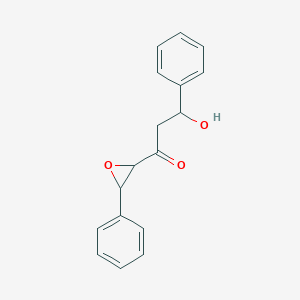
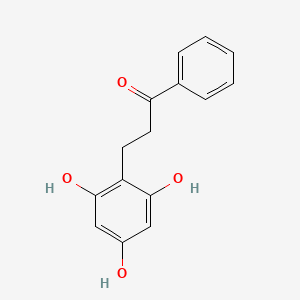
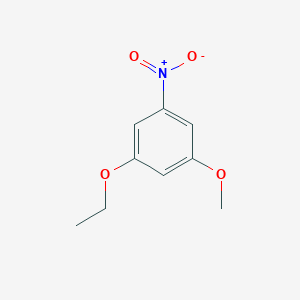
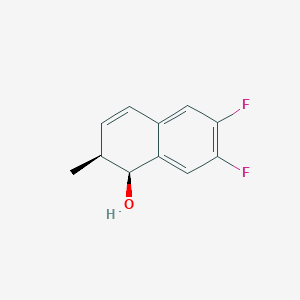
![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)
